molecular formula C20H19NO3S B15041497 Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B15041497
M. Wt: 353.4 g/mol
InChI Key: HFITZDVIPXUMAI-UHFFFAOYSA-N
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Description

Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Benzylbenzamido Group: This step involves the reaction of the thiophene derivative with benzylamine and benzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiophene derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzylbenzamido group can interact with enzymes or receptors, modulating their activity. The thiophene ring may also participate in electron transfer processes, contributing to the compound’s overall biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate .
  • 1-(4-(4-benzylbenzamido)-benzyl)azetidine-3-carboxylic acid derivatives .

Uniqueness

Methyl 3-(4-benzylbenzamido)-4,5-dihydrothiophene-2-carboxylate stands out due to its unique combination of a thiophene ring and a benzylbenzamido group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[(4-benzylbenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-24-20(23)18-17(11-12-25-18)21-19(22)16-9-7-15(8-10-16)13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,21,22)

InChI Key

HFITZDVIPXUMAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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